molecular formula C13H15N3O3 B15065385 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one CAS No. 62235-22-7

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one

Cat. No.: B15065385
CAS No.: 62235-22-7
M. Wt: 261.28 g/mol
InChI Key: WGNDYMGVFQNETF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is a nitro-substituted indazole derivative with a 2,2-dimethylpropan-1-one moiety. Its molecular formula is C₁₃H₁₅N₃O₃, featuring a bicyclic indazole core substituted with a methyl group at position 3 and a nitro group at position 4. The ketone group attached to the indazole nitrogen enhances its structural rigidity and influences its electronic properties .

Crystallographic studies reveal that the compound adopts a planar conformation in the solid state, stabilized by weak intermolecular interactions such as C–H···O bonds.

Properties

CAS No.

62235-22-7

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2,2-dimethyl-1-(3-methyl-6-nitroindazol-1-yl)propan-1-one

InChI

InChI=1S/C13H15N3O3/c1-8-10-6-5-9(16(18)19)7-11(10)15(14-8)12(17)13(2,3)4/h5-7H,1-4H3

InChI Key

WGNDYMGVFQNETF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ketones under acidic or basic conditions.

    Alkylation: The final step involves the alkylation of the indazole core with 2,2-dimethylpropan-1-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

3-Methyl Group

This feature distinguishes it from the non-methylated analog (C₁₂H₁₃N₃O₃), which exhibits a less crowded structure .

6-Nitro Group

The nitro group at position 6 is a strong electron-withdrawing group, which polarizes the indazole ring and may enhance interactions with electron-rich biological targets. Similar nitro-substituted indazoles are reported to exhibit enhanced kinase inhibition compared to non-nitro derivatives .

2,2-Dimethylpropan-1-one Moiety

In contrast, ester-containing analogs (e.g., methyl or ethyl esters) are more polar and may exhibit different pharmacokinetic profiles .

Biological Activity

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is a complex organic compound belonging to the indazole family. Its unique structure, characterized by a bicyclic indazole core with nitro and methyl substitutions, suggests significant potential in medicinal chemistry and materials science. This article delves into the biological activity of this compound, focusing on its interactions with molecular targets, synthesis, and potential applications.

The molecular formula of this compound is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 233.25 g/mol. The compound exhibits crystalline properties with a monoclinic crystal system, influencing its solubility and reactivity. The presence of the nitro group allows for bioreduction, potentially leading to reactive intermediates that can interact with cellular components.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Key points regarding its biological activity include:

Mechanisms of Action:

  • Bioreduction of Nitro Group: The nitro group may undergo bioreduction to form reactive intermediates that can influence cellular pathways.
  • Binding Affinity: The indazole moiety facilitates interactions through hydrogen bonding and π–π stacking, enhancing binding affinity and specificity.

Potential Applications:
Given its structural characteristics, this compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Materials Science: In the development of novel materials due to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the indazole core.
  • Introduction of the nitro and methyl groups through electrophilic substitution reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Interaction Studies

Research has indicated that this compound effectively binds to certain biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that compounds with similar structures exhibit inhibitory effects on key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar properties .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the combination of both nitro and methyl substitutions enhances biological activity compared to simpler analogs. Below is a summary table comparing various related compounds:

Compound NameStructural FeaturesUnique Characteristics
3-MethylindazoleIndazole core with a methyl groupLacks nitro substitution; different reactivity
6-NitroindazoleIndazole core with a nitro groupLacks additional methyl groups; different solubility
5-MethylindazoleIndazole core with a methyl group at position fiveDifferent position for methylation; altered properties

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